6-Methyl-1,4-thiazepan-5-one, also known by its IUPAC name, is a heterocyclic compound that belongs to the thiazepan class of compounds. The molecular formula is , and it features a seven-membered ring containing both nitrogen and sulfur atoms. This compound is of interest in various fields of chemistry due to its unique structure and potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and research institutions. Its properties and applications have been documented in scientific literature, making it accessible for research purposes. The compound's CAS number is 955082-87-8, which is used for its identification in chemical databases.
6-Methyl-1,4-thiazepan-5-one is classified as a thiazepan derivative. Thiazepans are cyclic compounds that contain both nitrogen and sulfur within their ring structure. This classification places 6-Methyl-1,4-thiazepan-5-one among other nitrogen-containing heterocycles, which are significant in the development of pharmaceuticals and agrochemicals.
The synthesis of 6-Methyl-1,4-thiazepan-5-one can be achieved through several methods, typically involving the cyclization of appropriate precursors. Common synthetic routes may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.
The molecular structure of 6-Methyl-1,4-thiazepan-5-one can be represented using various structural formulas:
O=C1C(C)CNCCN1
InChI=1S/C6H11N2OS/c1-5(2)6(7)8-3-4-9(5)10/h3-4H2,1-2H3,(H2,7,8)
This notation highlights the presence of a carbonyl group (C=O) at position 5 and a methyl group (C) at position 6 of the thiazepan ring.
The molecular weight of 6-Methyl-1,4-thiazepan-5-one is approximately 129.22 g/mol. The compound exhibits unique properties due to its heterocyclic structure, influencing its reactivity and interaction with biological systems.
6-Methyl-1,4-thiazepan-5-one can participate in various chemical reactions:
Technical details such as reaction mechanisms and conditions (e.g., temperature, catalysts) are crucial for understanding these transformations.
The mechanism of action for 6-Methyl-1,4-thiazepan-5-one largely depends on its interactions with biological targets. For instance:
Data regarding binding affinities and specific biological targets would enhance understanding of its pharmacological potential.
6-Methyl-1,4-thiazepan-5-one typically appears as a colorless to pale yellow liquid or solid depending on purity and conditions. Key physical properties include:
Chemical properties include:
Relevant data from spectroscopic analyses (e.g., NMR, IR) provide insights into molecular interactions.
6-Methyl-1,4-thiazepan-5-one has potential applications in various scientific fields:
Research continues to explore its full potential across these domains, contributing to advancements in drug discovery and chemical synthesis methodologies.
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 141042-20-8
CAS No.: 916610-55-4